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Compound Name: Methyl 2-decenoate

CAS No.: 2482-39-5

Cat. No.: B1623651

Get Quote

Executive Summary
Methyl 2-decenoate is an unsaturated fatty acid ester traditionally utilized for its distinct

organoleptic properties. While historically categorized simply as a flavoring agent imparting

green, waxy, and mushroom-like notes, contemporary food science leverages this compound

as a potent allosteric modulator. This guide provides researchers, flavor chemists, and

formulation scientists with field-proven, self-validating protocols for integrating methyl 2-
decenoate into complex food matrices, specifically focusing on umami synergy and botanical

flavor standardization.

Physicochemical & Organoleptic Profiling
Before integrating any volatile ester into a food or beverage matrix, its physicochemical

boundaries must be established. Methyl 2-decenoate is highly lipophilic, which dictates its

behavior in aqueous environments. Understanding these parameters is the first step in

preventing phase separation and ensuring uniform sensory distribution.
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Table 1: Physicochemical and Regulatory Profile of Methyl 2-Decenoate

Parameter Specification / Value

CAS Number
2482-39-5 (Unspecified isomer); 7367-85-3 ((E)-

isomer)

Molecular Formula C11H20O2

Molecular Weight 184.28 g/mol

Density 0.887 - 0.892 g/cm³ (@ 25°C)

Aqueous Solubility Insoluble (~16.9 mg/L at 25°C)

Organoleptic Profile
Mushroom, green, waxy, soapy, fresh, fruity

(pear)

Regulatory Status
FDA Added to Food (Flavoring Agent); FLAVIS

09.637

Data synthesized from authoritative chemical databases ([1]; [2]; [3]).

Mechanistic Insights: Flavor Modulation & Umami
Synergy
As a Senior Application Scientist, I emphasize that the true value of methyl 2-decenoate lies in

its receptor-level interactions. Beyond its baseline aroma, it functions as a powerful flavor

modifier at sub-threshold concentrations (0.01 ppm to 10 ppm) ([4]).

Causality of Synergy: Monosodium glutamate (MSG) and ribonucleotides (IMP/GMP) are

primary agonists for the T1R1/T1R3 heterodimeric umami receptor. However, these ingredients

are costly and contribute to high sodium levels. Methyl 2-decenoate acts as an allosteric

modulator. By binding to secondary sites on the T1R1/T1R3 complex, it induces a

conformational change that significantly increases the receptor's binding affinity for

MSG/IMP/GMP. This mechanism allows formulators to reduce sodium-heavy savory additives

by up to 30% while maintaining the perceived "kokumi" (mouthfulness) and umami intensity.
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Fig 1: Synergistic activation pathway of T1R1/T1R3 umami receptors by methyl 2-decenoate.

Application Protocols
To guarantee trustworthiness and reproducibility, the following methodologies are designed as

self-validating systems. Each protocol includes an analytical verification step to ensure the

theoretical design matches the physical output.

Protocol A: Formulation of a Savory/Umami Enhancer
Base
Objective: Create a stable, water-dispersible flavor emulsion utilizing methyl 2-decenoate to

enhance a low-sodium aqueous broth.

Causality: Because methyl 2-decenoate has a high partition coefficient (logP ~4.35) ([2]),

direct addition to an aqueous broth will result in Ostwald ripening and phase separation. Pre-

emulsification using a food-grade surfactant is chemically necessary to ensure uniform receptor

interaction on the palate.

Step-by-Step Methodology:

Purity Profiling (Validation Step): Analyze the methyl 2-decenoate standard via GC-MS (DB-

5 column, 250°C inlet). Ensure the (E)-isomer purity is >95% to avoid off-notes from

degradation byproducts.

Lipid Phase Preparation: Dissolve 1.0 g of methyl 2-decenoate in 9.0 g of Medium-Chain

Triglycerides (MCT) oil to create a 10% (w/w) lipid stock. The MCT acts as a carrier solvent,

preventing the volatile ester from flashing off during processing.
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Aqueous Phase Hydration: In a separate vessel, hydrate 5.0 g of octenyl succinic anhydride

(OSA) modified food starch in 85.0 g of deionized water at 40°C.

High-Shear Emulsification: Slowly titrate the lipid stock into the aqueous phase under high-

shear mixing (10,000 RPM for 5 minutes). Pass the mixture through a high-pressure

homogenizer at 300 bar for 2 cycles. Target: Mean droplet size <0.5 µm.

Matrix Dosing: Dilute the resulting emulsion into the target liquid food matrix (e.g., reduced-

sodium chicken broth) to achieve a final active concentration of 0.5 ppm to 2.0 ppm.

Sensory Validation (Validation Step): Conduct a double-blind Triangle Test using a trained

sensory panel. Compare the enhanced low-sodium broth against a standard-sodium control

to statistically validate the umami-enhancing effect.

Protocol B: Standardization of Hop-Flavored Beverages
Objective: Utilize the "green" and "waxy" notes of methyl 2-decenoate to standardize the hop

flavor profile in non-alcoholic beers.

Causality: Hop essential oils vary drastically by harvest, and highly volatile "fresh" notes are

often lost during the dealcoholization or thermal processing of beer. Methyl 2-decenoate
naturally occurs in hops ([5]). Micro-dosing this compound bridges the sensory gap, restoring

the authentic botanical profile ([6]).

Step-by-Step Methodology:

Stock Solution: Prepare a 1% (v/v) stock solution of methyl 2-decenoate in food-grade

ethanol (95%).

Matrix Preparation: Degas the non-alcoholic beer matrix to prevent oxidation of the ester

double-bond during the dosing phase.

Micro-Dosing: Using a positive displacement micropipette, inject the stock solution into the

beverage matrix to reach a precise final concentration of 0.1 ppm.

Equilibration: Seal the beverage containers and allow them to equilibrate at 4°C for 24 hours.

Causality: This step is critical for the ester to integrate fully with the complex carbohydrate
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and protein matrix of the beer, preventing "flavor spiking" (a harsh, unblended initial taste).

GC-FID Quantification (Validation Step): Extract a sample using Solid-Phase Microextraction

(SPME) and quantify via GC-FID. Confirm that the final concentration matches the

theoretical 0.1 ppm dose, validating that no volatile loss occurred during equilibration.
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Phase 2: Matrix Preparation
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Fig 2: Self-validating experimental workflow for formulating methyl 2-decenoate in food

matrices.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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